molecular formula C19H18N2O5S2 B607751 GSK0660 CAS No. 1014691-61-2

GSK0660

Cat. No.: B607751
CAS No.: 1014691-61-2
M. Wt: 418.5 g/mol
InChI Key: NDFKBGWLUHKMFY-UHFFFAOYSA-N
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Description

GSK0660 is a potent and selective antagonist of peroxisome proliferator-activated receptor beta and delta (PPARβ/δ). It is widely used in scientific research to study the role of PPARβ/δ in various biological processes. The compound has an IC50 value of 155 nM for both PPARβ and PPARδ, making it highly effective in inhibiting these receptors .

Safety and Hazards

“Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” has been classified with the signal word “Warning” and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

“Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” has diverse applications ranging from drug discovery to materials science. It’s also used as a reagent or intermediate in organic synthesis reactions . In photovoltaic research, it can be used as a precursor compound for photosensitizers and fluorescent dyes . Furthermore, it can also be used as a raw material in the pharmaceutical field, such as in the synthesis of certain antimicrobial drugs .

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent or intermediate in organic synthesis reactions

Mode of Action

The mode of action of Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is not well-documented. As an organic synthesis reagent, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate are not clearly defined in the available literature. As a reagent in organic synthesis, it’s likely involved in various chemical reactions that lead to the formation of different compounds. The downstream effects of these reactions would depend on the specific compounds produced .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 4195 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of new compounds through chemical reactions .

Preparation Methods

The synthesis of GSK0660 involves several steps, starting with the preparation of the key intermediate, 3-((2-methoxy-4-(phenylamino)phenyl)amino)sulfonyl)-2-thiophenecarboxylic acid methyl ester. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydride (NaH) and methyl iodide (CH3I). The final product is obtained through purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

GSK0660 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .

Scientific Research Applications

GSK0660 has a wide range of scientific research applications. In chemistry, it is used to study the role of PPARβ/δ in metabolic pathways and gene regulation. In biology, it is employed to investigate the effects of PPARβ/δ inhibition on cell proliferation, differentiation, and apoptosis. In medicine, this compound is used to explore its potential therapeutic effects in diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, it has applications in industry for the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

GSK0660 is unique in its high selectivity and potency for PPARβ/δ compared to other similar compounds. Some of the similar compounds include GW501516, GW0742, and GSK3787. While GW501516 and GW0742 are agonists of PPARβ/δ, this compound and GSK3787 are antagonists. This compound is particularly notable for its ability to inhibit PPARβ/δ without affecting other PPAR isoforms, such as PPARα and PPARγ .

Properties

IUPAC Name

methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-16-12-14(20-13-6-4-3-5-7-13)8-9-15(16)21-28(23,24)17-10-11-27-18(17)19(22)26-2/h3-12,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKBGWLUHKMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=CC=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673163
Record name Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014691-61-2
Record name GSK0660
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1014691612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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